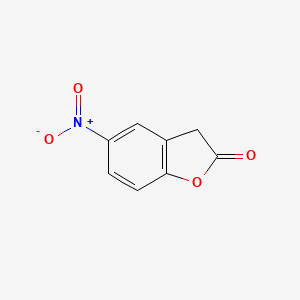

5-Nitro-3H-benzofuran-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFONKIRKKMJQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345064 | |

| Record name | 5-Nitro-3H-benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21997-23-9 | |

| Record name | 5-Nitro-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3H-benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Benzofuranone, 5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-3H-benzofuran-2-one: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activities of 5-Nitro-3H-benzofuran-2-one. This compound, a derivative of the versatile benzofuranone scaffold, serves as a crucial intermediate in the synthesis of pharmaceuticals and is of significant interest for its potential therapeutic applications.[1][2]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are essential for its handling, formulation, and application in various experimental and developmental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₄ | [1][3] |

| Molecular Weight | 179.13 g/mol | [1][3] |

| Appearance | Yellow to orange solid | [3] |

| Melting Point | 180 °C (453 K) | [1] |

| Boiling Point | ~404 °C (677.10 K) (estimated for 6-nitro isomer) | [4] |

| Solubility | Soluble in organic solvents such as ethyl acetate and methanol.[1][3] Specific quantitative data is not readily available. | |

| logP (Octanol/Water Partition Coefficient) | ~1.265 (estimated for 6-nitro isomer) | [4] |

| pKa | Data not available |

Synthesis Protocol

A detailed and established method for the synthesis of this compound has been reported, involving a two-step process starting from 2-hydroxyphenylacetic acid.[1][5]

Step 1: Synthesis of 3H-benzofuran-2-one

-

Reaction Setup: To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux: Heat the mixture to reflux for 4 hours, with continuous removal of water using the Dean-Stark trap.

-

Solvent Removal: After the reaction is complete, remove the residual toluene under reduced pressure. This yields 3H-benzofuran-2-one in quantitative amounts (approximately 3.9 g).

Step 2: Nitration to this compound

-

Preparation of Nitrating Mixture: Prepare a mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

-

Reaction Setup: Dissolve the 3H-benzofuran-2-one (3.9 g) obtained from the previous step in acetic anhydride (25 mL) in a suitable flask. Maintain the temperature below 20°C (293 K).

-

Nitration: Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 20°C.

-

Reflux: After the addition is complete, stir and reflux the mixture for 1 hour.

-

Work-up: Decompose the reaction mixture with ice and sulfuric acid.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize the crude product from ethyl acetate to obtain pure this compound. The typical yield is around 70%.[1][5]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, the broader class of benzofuran derivatives has been extensively studied, revealing significant interactions with key cellular signaling cascades, particularly in the contexts of inflammation and cancer.[6][7] The NF-κB and MAPK signaling pathways are prominent targets.[7][8]

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Benzofuran derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[8]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives have demonstrated the ability to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[7][8]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflows for Biological Evaluation

The following experimental workflows are proposed for the initial biological characterization of this compound, based on established protocols for related benzofuran derivatives.[1][9]

General Workflow for Bioactivity Screening

This diagram outlines a logical progression for the initial assessment of the biological activities of this compound.

Caption: A logical workflow for the initial bioactivity screening of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for cytotoxic compounds.[1]

-

Cell Seeding:

-

Seed cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density of approximately 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 hours).[3]

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Detailed Protocol: Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase, which can be adapted for various enzyme targets.[9]

-

Assay Preparation:

-

Prepare an assay buffer specific to the kinase of interest.

-

Prepare solutions of the recombinant kinase, the specific substrate (e.g., a peptide), and ATP.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Reaction Incubation:

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a suitable stop solution.

-

Detect the product of the kinase reaction. This can be done using various methods, such as:

-

Phospho-specific antibodies: In an ELISA-based format.

-

Fluorescence or luminescence: Using proprietary kinase assay kits that measure ATP consumption or product formation.

-

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance, fluorescence, luminescence) for each well.

-

Calculate the percentage of enzyme inhibition for each concentration of the compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-nitro-3H-2-benzofuran-1-one - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 5-Nitro-3H-benzofuran-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure of 5-Nitro-3H-benzofuran-2-one, a key pharmaceutical intermediate. Through a detailed examination of its crystallographic data, this guide offers insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental protocols utilized for its characterization. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science by providing a foundational understanding of this compound's solid-state properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical Formula | C₈H₅NO₄ |

| Formula Weight | 179.13 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.4510 (15) Å |

| b | 8.9150 (18) Å |

| c | 11.249 (2) Å |

| α | 90° |

| β | 93.45 (3)° |

| γ | 90° |

| Volume | 745.9 (3) ų |

| Z | 4 |

| Calculated Density | 1.595 Mg/m³ |

| Absorption Coefficient | 0.132 mm⁻¹ |

| F(000) | 368 |

| Data Collection | |

| Theta range for data collection | 2.33 to 25.00° |

| Index ranges | -8<=h<=8, -10<=k<=10, -13<=l<=13 |

| Reflections collected | 6563 |

| Independent reflections | 1312 [R(int) = 0.0393] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1312 / 0 / 119 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0463, wR2 = 0.1269 |

| R indices (all data) | R1 = 0.0618, wR2 = 0.1384 |

| Largest diff. peak and hole | 0.222 and -0.201 e.Å⁻³ |

Molecular Structure and Conformation

The molecule of this compound is essentially planar, with the largest deviation from the least-squares plane being 0.030 (2) Å.[1][2][3] This planarity is a key feature of its molecular conformation. The nitro group is positioned at the 5th position of the benzofuran ring. The detailed bond lengths, bond angles, and torsion angles are provided in the subsequent tables.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O1 | C8 | 1.214 (2) |

| O2 | C7 | 1.378 (2) |

| O2 | C8 | 1.385 (2) |

| O3 | N1 | 1.224 (2) |

| O4 | N1 | 1.227 (2) |

| N1 | C4 | 1.472 (2) |

| C1 | C2 | 1.378 (3) |

| C1 | C6 | 1.383 (2) |

| C2 | C3 | 1.381 (3) |

| C3 | C4 | 1.378 (3) |

| C4 | C5 | 1.382 (2) |

| C5 | C6 | 1.391 (2) |

| C5 | C7 | 1.458 (2) |

| C7 | C8 | 1.498 (2) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C7 | O2 | C8 | 109.8 (1) |

| O3 | N1 | O4 | 123.6 (2) |

| O3 | N1 | C4 | 118.3 (2) |

| O4 | N1 | C4 | 118.1 (2) |

| C2 | C1 | C6 | 121.2 (2) |

| C1 | C2 | C3 | 119.5 (2) |

| C4 | C3 | C2 | 120.3 (2) |

| C3 | C4 | C5 | 119.1 (2) |

| C3 | C4 | N1 | 119.2 (2) |

| C5 | C4 | N1 | 121.7 (2) |

| C6 | C5 | C4 | 121.8 (2) |

| C6 | C5 | C7 | 129.5 (2) |

| C4 | C5 | C7 | 108.7 (1) |

| C1 | C6 | C5 | 118.1 (2) |

| O2 | C7 | C5 | 109.8 (1) |

| O2 | C7 | C8 | 105.8 (1) |

| C5 | C7 | C8 | 144.4 (2) |

| O1 | C8 | O2 | 120.2 (2) |

| O1 | C8 | C7 | 134.0 (2) |

| O2 | C8 | C7 | 105.8 (1) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

| C8 | O2 | C7 | C5 | 0.1 (1) |

| C6 | C1 | C2 | C3 | 0.2 (3) |

| C1 | C2 | C3 | C4 | -0.3 (3) |

| C2 | C3 | C4 | C5 | 0.2 (3) |

| C2 | C3 | C4 | N1 | -179.3 (2) |

| C3 | C4 | C5 | C6 | 0.1 (3) |

| N1 | C4 | C5 | C6 | 179.6 (2) |

| C3 | C4 | C5 | C7 | -179.5 (2) |

| N1 | C4 | C5 | C7 | 0.0 (2) |

| C2 | C1 | C6 | C5 | -0.2 (3) |

| C4 | C5 | C6 | C1 | -0.1 (3) |

| C7 | C5 | C6 | C1 | 179.5 (2) |

| C7 | O2 | C8 | O1 | 179.8 (2) |

| C5 | C7 | O2 | C8 | -0.1 (1) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is characterized by significant intermolecular interactions. The essentially planar molecules form stacks along the a-axis direction.[1][2][3] Within these stacks, there are notable π-π interactions between overlapping benzene rings, with intercentroid separations of 3.6594 (12) Å and 3.8131 (12) Å.[1][2][3] Furthermore, molecules from adjacent stacks are linked by weak C—H⋯O hydrogen bonds, forming inversion dimers.[1][2][3] These interactions collectively contribute to the stability of the crystal lattice.

Experimental Protocols

A detailed methodology was employed for the synthesis, crystallization, and subsequent crystallographic analysis of this compound.

Synthesis

The synthesis of the title compound was achieved through a nitration reaction. A mixture of 65% nitric acid (4 ml) and glacial acetic acid (4 ml) was added dropwise to a solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 ml).[1] The temperature was maintained below 293 K during the addition. The reaction mixture was then stirred and refluxed for one hour. Subsequently, the mixture was decomposed with ice and sulfuric acid, leading to the precipitation of the product. The precipitate was collected by filtration. Pure 5-nitro-1-benzofuran-2(3H)-one was obtained by recrystallization from ethyl acetate, with a yield of 70%.[1]

Crystal Growth

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution of the purified compound.[1][3]

Data Collection and Processing

A suitable single crystal with dimensions of 0.30 × 0.20 × 0.10 mm was selected for data collection.[1] The crystallographic data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1] The data collection was performed using the CAD-4 EXPRESS software. Cell refinement was also carried out using CAD-4 EXPRESS, and the data were reduced using XCAD4.[1]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1] Molecular graphics were generated using SHELXTL, and the material for publication was prepared using PLATON.[1]

Conclusion

The crystallographic analysis of this compound provides a detailed and precise model of its solid-state structure. The planarity of the molecule, coupled with the extensive network of π-π stacking and C—H⋯O hydrogen bonds, dictates its crystal packing and contributes to its overall stability. The comprehensive data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug design and materials science, enabling further investigation and application of this important pharmaceutical intermediate.

References

Theoretical Exploration of 5-Nitro-3H-benzofuran-2-one: A Technical Guide for Drug Development Professionals

Introduction

5-Nitro-3H-benzofuran-2-one is a heterocyclic organic compound that has garnered interest within the scientific community, particularly as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its benzofuranone core is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, with a focus on its molecular structure, electronic properties, and synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's potential.

Experimental Data

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of 3H-benzofuran-2-one, followed by its nitration.[1]

Step 1: Synthesis of 3H-benzofuran-2-one

2-Hydroxyphenylacetic acid is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). A Dean-Stark apparatus is utilized to remove the water generated during the reaction, driving the equilibrium towards the formation of the lactone, 3H-benzofuran-2-one, which is obtained in quantitative yield.[1]

Step 2: Nitration of 3H-benzofuran-2-one

The resulting 3H-benzofuran-2-one is dissolved in acetic anhydride and cooled. A mixture of 65% nitric acid and glacial acetic acid is added dropwise while maintaining a low temperature. The reaction mixture is then refluxed, followed by decomposition with ice and sulfuric acid. The precipitate of 5-nitro-1-benzofuran-2(3H)-one is collected by filtration and purified by recrystallization from ethyl acetate, yielding the pure product.[1]

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Crystal Structure and Molecular Geometry

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The molecule is nearly planar.[1] In the crystal structure, molecules are linked by weak C-H···O hydrogen bonds and π-π stacking interactions.[1]

| Parameter | Value |

| Chemical Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Crystal System | Monoclinic |

| a | 7.4510 (15) Å |

| b | 8.9150 (18) Å |

| c | 11.249 (2) Å |

| β | 93.45 (3)° |

| Volume | 745.9 (3) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα |

Table 1: Crystallographic data for this compound.[1]

Theoretical Studies on Benzofuran Derivatives

Due to a lack of specific theoretical studies on this compound in the available literature, this section presents representative theoretical data from studies on analogous benzofuran derivatives. These studies utilize Density Functional Theory (DFT) to elucidate the electronic structure and properties of these compounds.

Computational Methodology

A common approach for theoretical studies on benzofuran derivatives involves geometry optimization and subsequent calculation of electronic properties using DFT with a basis set such as 6-311G(d,p).[2][3] Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).

Logical Workflow for Theoretical Analysis of Benzofuran Derivatives

Caption: Logical workflow for the theoretical analysis of benzofuran derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. For a series of phenylbenzofuran-2-carboxylate derivatives, the HOMO-LUMO energy gap was found to be a key parameter in assessing their reactivity. A smaller energy gap generally implies higher reactivity.

| Compound (Analogous) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |

| Phenylbenzofuran-2-carboxylate derivative 4f | Not specified | Not specified | 3.20 |

| Phenylbenzofuran-2-carboxylate derivative 4b | Not specified | Not specified | 6.42 |

Table 2: Representative HOMO-LUMO energy gaps for analogous benzofuran derivatives.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For nitroaromatic compounds, the region around the nitro group is typically electron-deficient (blue), while the oxygen atoms of the carbonyl and nitro groups are electron-rich (red).

Vibrational Analysis

Theoretical vibrational analysis, often performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies are usually scaled to correct for anharmonicity and other computational approximations. This analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions. For benzofuran derivatives, characteristic vibrational modes include C=O stretching, C-O-C stretching, and aromatic C-H stretching.

Potential Applications in Drug Development

Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a crucial building block for more complex molecules with therapeutic potential. For instance, it is an intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzofuranone core, which can be exploited in the design of new drug candidates. The theoretical understanding of the electronic structure and reactivity of this and related compounds can guide the rational design of novel therapeutic agents with improved efficacy and selectivity.

References

computational analysis of 5-Nitro-3H-benzofuran-2-one molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of 5-Nitro-3H-benzofuran-2-one, a significant pharmaceutical intermediate.[1][2] The document outlines the key structural features, computational methodologies, and experimental data pertinent to understanding the molecule's properties and potential applications in drug discovery.

Molecular Structure and Properties

This compound (C₈H₅NO₄) is a heterocyclic compound featuring a benzofuran core substituted with a nitro group.[1][2] The molecule is essentially planar, a characteristic that influences its crystal packing and intermolecular interactions.[1][2] Understanding the precise geometric and electronic structure is crucial for predicting its reactivity, stability, and biological activity.

Crystallographic Data

Experimental analysis using single-crystal X-ray diffraction has provided detailed insights into the solid-state structure of this compound. The crystal system and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.4510 (15) Å |

| b | 8.9150 (18) Å |

| c | 11.249 (2) Å |

| β | 93.45 (3)° |

| Volume | 745.9 (3) ų |

| Z | 4 |

| Data obtained from X-ray crystallographic analysis at T = 293 K.[1] |

In the crystalline state, the planar molecules form stacks along the a-axis, with intercentroid separations between overlapping benzene rings of 3.6594 (12) Å and 3.8131 (12) Å.[1][2] These stacking interactions, along with weak C—H⋯O hydrogen bonds that link neighboring stacks into inversion dimers, are critical for the stability of the crystal lattice.[1][2]

Computational Chemistry Protocols

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the molecular properties of compounds like this compound in the gaseous phase, providing complementary information to solid-state experimental data. DFT methods are widely used for studying benzofuran derivatives to predict their structural, spectroscopic, and electronic properties.[3]

Geometry Optimization and Vibrational Analysis

A common computational workflow for analyzing the molecular structure is outlined below.

Caption: A generalized workflow for the computational analysis of a molecular structure.

The initial molecular geometry can be taken from experimental crystallographic data. This structure is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation in the gas phase.[4] A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR).

Frontier Molecular Orbitals and Molecular Electrostatic Potential

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting intermolecular interactions.

Structural Parameters: A Comparative Overview

The following table presents a selection of key bond lengths and angles for this compound, which would be determined through computational geometry optimization. While a specific computational dataset for this exact molecule is not publicly available in the search results, these are the types of parameters that would be generated and compared with experimental data.

| Parameter | Atoms | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | |||

| C1-O1 | Typical Value | Available in CIF data | |

| C1-C2 | Typical Value | Available in CIF data | |

| C7-N1 | Typical Value | Available in CIF data | |

| N1-O3 | Typical Value | Available in CIF data | |

| N1-O4 | Typical Value | Available in CIF data | |

| Bond Angles | |||

| O1-C1-C2 | Typical Value | Available in CIF data | |

| C6-C7-N1 | Typical Value | Available in CIF data | |

| O3-N1-O4 | Typical Value | Available in CIF data | |

| Dihedral Angles | |||

| O1-C8-C3-C4 | Typical Value | Available in CIF data | |

| C3-C4-N1-O3 | Typical Value | Available in CIF data | |

| Note: "Typical Value" indicates that these parameters are standard outputs of DFT calculations. "Available in CIF data" refers to the crystallographic information file from the experimental study, which contains the precise experimental values. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a two-step process.[1]

Caption: A schematic workflow of the synthesis process for this compound.

Step 1: Synthesis of 3H-benzofuran-2-one 2-Hydroxyphenylacetic acid is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to remove water. The solvent is then removed under reduced pressure to yield 3H-benzofuran-2-one.[1]

Step 2: Nitration A mixture of 65% nitric acid and glacial acetic acid is added dropwise to a solution of 3H-benzofuran-2-one in acetic anhydride, maintaining the temperature below 293 K. The mixture is then stirred and refluxed for one hour. The reaction is quenched with ice and sulfuric acid, and the resulting precipitate is filtered. The crude product is purified by recrystallization from ethyl acetate to yield pure this compound.[1]

Characterization

The synthesized compound is characterized using various analytical techniques:

-

Single-Crystal X-ray Diffraction: To determine the precise molecular and crystal structure. Crystals suitable for this analysis can be grown by slow evaporation from a methanol solution.[1]

-

Spectroscopy (IR, NMR, Mass Spectrometry): To confirm the chemical structure and purity of the compound. Techniques such as Infrared spectroscopy (IR), ¹H-Nuclear Magnetic Resonance (¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LCMS) are typically employed for the characterization of benzofuran derivatives.[5]

Biological Relevance and Future Directions

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] this compound itself is an important intermediate in the synthesis of the drug dronedarone, which is used to treat atrial fibrillation.[1][2]

Computational studies, such as those outlined in this guide, are instrumental in understanding the structure-activity relationships of this class of compounds. By correlating calculated electronic and structural properties with observed biological activities, researchers can rationally design new benzofuran derivatives with enhanced therapeutic potential. Future work could involve molecular docking studies to investigate the binding of this compound and its analogues to specific biological targets.

References

- 1. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. physchemres.org [physchemres.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitro-3H-benzofuran-2-one: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-3H-benzofuran-2-one, a key chemical intermediate in pharmaceutical synthesis. The document details its discovery, historical significance, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Introduction and Historical Context

This compound, a nitro-substituted derivative of the benzofuranone scaffold, holds significance primarily as a crucial building block in the synthesis of pharmacologically active molecules. The benzofuranone core itself is present in a wide array of natural products and synthetic compounds that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The discovery and development of this compound are intrinsically linked to the synthesis of the antiarrhythmic drug, dronedarone.[1][2] Its history is not that of a compound with direct therapeutic applications, but rather as a vital precursor that enables the construction of more complex pharmaceutical agents. The synthesis of this intermediate is a well-established procedure in organic chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₅NO₄. Its molecular structure consists of a fused benzene and furanone ring system with a nitro group attached to the benzene ring at the 5-position.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| CAS Number | 21997-23-9 |

| Appearance | Yellowish solid |

Table 2: Crystallographic Data [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.4510 (15) Å |

| b | 8.9150 (18) Å |

| c | 11.249 (2) Å |

| β | 93.45 (3)° |

| Volume | 745.9 (3) ų |

| Z | 4 |

| Density (calculated) | 1.595 Mg m⁻³ |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 2-hydroxyphenylacetic acid. The first step involves the intramolecular cyclization to form 3H-benzofuran-2-one, followed by nitration.

Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol

The following protocol is based on the literature method for the synthesis of this compound.[2]

Step 1: Synthesis of 3H-benzofuran-2-one

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-hydroxyphenylacetic acid (1 equivalent).

-

Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure to yield crude 3H-benzofuran-2-one.

Step 2: Synthesis of this compound

-

Dissolve the crude 3H-benzofuran-2-one (1 equivalent) from Step 1 in acetic anhydride in a flask.

-

Cool the solution in an ice bath.

-

Prepare a nitrating mixture by carefully adding nitric acid to glacial acetic acid.

-

Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure product.

Role in Drug Development: Synthesis of Dronedarone

The primary application of this compound is as a key intermediate in the multi-step synthesis of dronedarone. The logical relationship of this transformation is outlined below.

The synthesis of dronedarone from this compound involves a series of chemical transformations, including the reduction of the nitro group to an amine, which is then further functionalized to yield the final drug molecule.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, not for its intrinsic biological activity, but as an indispensable intermediate. Its well-defined synthesis and chemical properties make it a reliable starting material for the production of complex therapeutic agents like dronedarone. This guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this important chemical entity in their synthetic endeavors.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Nitro-3H-benzofuran-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3H-benzofuran-2-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide outlines the fundamental concepts, experimental protocols, and data interpretation related to the solubility and stability of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems.

| Property | Value (Predicted/Hypothetical) |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 155-160 °C |

| pKa | Not available |

| LogP | 1.5 (Predicted) |

Note: The values presented are hypothetical or predicted and should be experimentally verified.

Solubility in Organic Solvents

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and purification processes. The principle of "like dissolves like" is a useful starting point, suggesting that this compound, a polar molecule, will exhibit higher solubility in polar solvents.

The following table summarizes the hypothetical solubility of this compound in a range of common organic solvents at ambient temperature (25 °C).

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) - Hypothetical |

| Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | 1.5 |

| Dichloromethane | 9.08 | 15.2 |

| Ethyl Acetate | 6.02 | 25.8 |

| Acetone | 20.7 | 55.3 |

| Acetonitrile | 37.5 | 42.1 |

| Ethanol | 24.5 | 18.9 |

| Methanol | 32.7 | 33.7 |

| Dimethylformamide (DMF) | 36.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

A standard and reliable method for determining equilibrium solubility is the shake-flask method.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a syringe.

-

Immediately filter the withdrawn supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

-

Calculate the solubility in mg/mL or other appropriate units.

Workflow for Solubility and Stability Assessment

Caption: Workflow for determining the solubility and stability of a compound.

Stability in Organic Solvents

The stability of this compound in solution is crucial for its storage, handling, and use in reactions or formulations. Degradation can lead to loss of potency and the formation of potentially undesirable byproducts.

The following table presents hypothetical stability data for this compound in selected organic solvents under specified conditions.

| Solvent | Condition | Half-life (t₁/₂) - Hypothetical | Major Degradation Products (Hypothetical) |

| Acetonitrile | 25 °C, protected from light | > 30 days | Not significant |

| Methanol | 25 °C, protected from light | 14 days | Ring-opened ester |

| Dichloromethane | 25 °C, exposed to ambient light | 5 days | Photodegradation products |

| DMSO | 40 °C | 7 days | Oxidized and ring-opened products |

This protocol outlines a general procedure for evaluating the stability of this compound in solution.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical or HPLC grade)

-

Volumetric flasks

-

Amber vials or vials protected from light

-

Temperature-controlled chambers/incubators

-

Light exposure chamber (for photostability)

-

HPLC system with a suitable detector (e.g., Diode Array Detector for peak purity assessment)

Procedure:

-

Prepare stock solutions of this compound in the selected organic solvents at a known concentration.

-

Aliquot the solutions into multiple vials for each storage condition to be tested (e.g., 25 °C/dark, 40 °C/dark, 25 °C/light).

-

Store the vials under the specified conditions.

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw a vial from each storage condition.

-

Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.

-

Quantify the remaining concentration of this compound and identify and quantify any major degradation products.

-

Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).

Logical Relationship for Stability Assessment

Caption: Factors influencing and outcomes of a stability study.

Conclusion

The solubility and stability of this compound are critical parameters that dictate its utility in various scientific and industrial applications. This guide provides a framework of standardized protocols and hypothetical data to aid researchers in designing and executing their own experimental investigations. The presented methodologies for solubility determination and stability assessment are robust and widely applicable. It is imperative that these studies are conducted with high-purity materials and validated analytical methods to ensure the generation of accurate and reliable data, which is fundamental for informed decision-making in drug development and chemical research.

Spectroscopic Profile of 5-Nitro-3H-benzofuran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Nitro-3H-benzofuran-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, this guide includes detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol , is a significant heterocyclic compound. Its structural importance is highlighted by its role as a precursor in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide aims to fill the current gap in readily accessible spectral data by providing a detailed predictive analysis and standardized experimental protocols.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data is predicted based on the analysis of its functional groups and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.40 | d | H-4 |

| ~8.25 | dd | H-6 |

| ~7.40 | d | H-7 |

| ~4.00 | s | H-3 (CH₂) |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C-2 (C=O, Lactone) |

| ~152.0 | C-7a |

| ~145.0 | C-5 |

| ~128.0 | C-4 |

| ~125.0 | C-3a |

| ~120.0 | C-6 |

| ~112.0 | C-7 |

| ~35.0 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid Phase, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Description |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Weak | Aliphatic C-H Stretch |

| ~1820-1790 | Strong | C=O Stretch (γ-Lactone) |

| ~1610, ~1580 | Medium-Weak | Aromatic C=C Stretch |

| ~1530-1500 | Strong | Asymmetric NO₂ Stretch[1][2][3] |

| ~1350-1330 | Strong | Symmetric NO₂ Stretch[1][2][3] |

| ~1300-1200 | Strong | C-O-C Stretch (Lactone) |

| ~850 | Strong | C-N Stretch (Nitro group)[1] |

| ~830 | Strong | C-H Out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular Ion) |

| 151 | [M - CO]⁺ |

| 133 | [M - NO₂]⁺ |

| 105 | [M - NO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxyphenylacetic acid.

Step 1: Synthesis of 3H-benzofuran-2-one

-

To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 4 hours, continuously removing the water formed during the reaction.

-

After the reaction is complete, remove the toluene under reduced pressure to yield 3H-benzofuran-2-one.

Step 2: Nitration of 3H-benzofuran-2-one

-

Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask, maintaining the temperature below 293 K.

-

Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

-

Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one.

-

After the addition is complete, stir and reflux the mixture for 1 hour.

-

Decompose the reaction mixture with ice and sulfuric acid.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction (for Electron Ionization - EI):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

-

Data Acquisition:

-

Ionization Method: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Workflow Visualizations

The following diagrams illustrate the synthesis and analytical workflows.

References

An In-depth Technical Guide to the Electrophilic Character of 5-Nitro-3H-benzofuran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-3H-benzofuran-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fused benzene and furanone ring system with a strongly electron-withdrawing nitro group, imparts a distinct electrophilic character that is crucial for its reactivity and potential biological activity. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, including its synthesis, predicted reactivity based on electronic effects, and proposed experimental and computational protocols to further elucidate its properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, functionalization, and application of this and related benzofuranone scaffolds.

Introduction

Benzofuran and its derivatives are prominent scaffolds in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzofuran-2(3H)-one, or coumaranone, core is a key structural motif in various biologically active molecules.[3] The introduction of a nitro group at the 5-position of the benzofuran-2-one skeleton is expected to significantly modulate its electronic properties, enhancing its electrophilicity and opening avenues for diverse chemical transformations.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[4] This inherent electrophilicity is a key feature that can be exploited for the synthesis of more complex molecules and for its interaction with biological nucleophiles, a common mechanism of action for many therapeutic agents. This guide will delve into the synthesis, structural features, and, most importantly, the predicted electrophilic character of this compound, providing a foundation for its further exploration in drug discovery and development.[5]

Synthesis and Structural Characterization

The synthesis of this compound has been reported in the literature, providing a reliable method for its preparation.[6] The compound's structure has been unequivocally confirmed by crystallographic analysis.

Synthesis

A common synthetic route to this compound involves a two-step process starting from 2-hydroxyphenylacetic acid.[6]

-

Lactonization: 2-Hydroxyphenylacetic acid is first cyclized to form 3H-benzofuran-2-one. This is typically achieved through refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and removal of water using a Dean-Stark apparatus.[6]

-

Nitration: The resulting 3H-benzofuran-2-one is then nitrated to introduce the nitro group at the 5-position. This is accomplished by reacting it with a mixture of nitric acid and glacial acetic acid in acetic anhydride at a controlled temperature.[6]

Structural Data

The crystal structure of this compound has been determined by X-ray diffraction.[6] Key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅NO₄ | [6] |

| Molecular Weight | 179.13 g/mol | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 7.4510 (15) | [6] |

| b (Å) | 8.9150 (18) | [6] |

| c (Å) | 11.249 (2) | [6] |

| β (°) | 93.45 (3) | [6] |

| Volume (ų) | 745.9 (3) | [6] |

The molecule is essentially planar, which facilitates π-stacking interactions in the solid state.[6]

Electrophilic Character of this compound

The electrophilic nature of this compound is primarily dictated by the presence of the electron-withdrawing nitro group and the carbonyl group of the lactone ring. These groups create several electron-deficient centers in the molecule, making it susceptible to attack by nucleophiles.

Electronic Effects and Predicted Reactive Sites

The electrophilic character can be understood by considering the resonance and inductive effects within the molecule. The nitro group at the 5-position strongly withdraws electron density from the aromatic ring via resonance, creating partial positive charges at the ortho and para positions (C4, C6, and the carbon of the lactone ring). The carbonyl group of the lactone also contributes to the electrophilicity, particularly at the carbonyl carbon (C2).

Based on these electronic considerations, the following sites are predicted to be the most electrophilic:

-

C4 and C6 positions of the aromatic ring: These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para- and ortho-nitro group, respectively.

-

The carbonyl carbon (C2) of the lactone ring: This is a classic electrophilic site susceptible to nucleophilic acyl substitution, which would lead to ring-opening of the lactone.

-

The benzylic C3 position: While not as strongly activated as the aromatic positions, this carbon could potentially undergo reactions with certain nucleophiles.

A diagram illustrating the predicted electrophilic sites based on resonance theory is provided below.

Caption: Predicted electrophilic sites in this compound.

Proposed Experimental Protocols to Probe Electrophilicity

To experimentally validate the predicted electrophilic character of this compound, the following reactions with nucleophiles are proposed. These protocols are adapted from established procedures for similar substrates.[3][7]

Proposed Protocol for Nucleophilic Aromatic Substitution (SNAr) with Thiols

This experiment aims to demonstrate the reactivity of the activated aromatic ring towards a soft nucleophile like a thiol.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add thiophenol (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

The expected outcome is the substitution of a hydrogen atom at either the C4 or C6 position by the thiophenol, demonstrating the susceptibility of the aromatic ring to nucleophilic attack.

Proposed Protocol for Michael-type Addition

While the benzofuranone ring itself is not a classic Michael acceptor, the electron-withdrawing nitro group might activate the C6-C7 double bond of the benzene ring for a formal conjugate addition under certain conditions, a reaction observed in some nitroaromatic compounds.

Materials:

-

This compound

-

A suitable Michael donor (e.g., diethyl malonate)

-

A non-nucleophilic base (e.g., DBU)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a solution of the Michael donor (1.5 eq) in anhydrous THF, add the base (1.5 eq) at 0 °C.

-

Stir the mixture for 30 minutes to generate the enolate.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

The successful execution of this reaction would provide strong evidence for the electrophilic activation of the aromatic ring.

Proposed Computational Analysis

To provide a more quantitative and visual understanding of the electrophilic character of this compound, a computational study using Density Functional Theory (DFT) is proposed.

Methodology

-

Geometry Optimization: The ground state geometry of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[8]

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated and visualized. The LUMO energy and distribution will provide insights into the most likely sites for nucleophilic attack.[9]

-

Electrostatic Potential (ESP) Map: An ESP map will be generated to visualize the electron density distribution on the molecule's surface. Regions of positive potential (typically colored blue) will indicate electrophilic sites, while regions of negative potential (red) will indicate nucleophilic sites.[9][10]

The following diagram illustrates the general workflow for such a computational analysis.

Caption: Workflow for computational analysis of electrophilicity.

Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[11][12] The electrophilic nature of this compound makes it a versatile intermediate for the synthesis of novel drug candidates. Its ability to react with biological nucleophiles, such as cysteine residues in proteins, suggests potential applications as covalent inhibitors in targeted drug therapy. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further functionalization and the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound possesses a significant and synthetically useful electrophilic character, primarily due to the strong electron-withdrawing effects of the nitro and carbonyl groups. While direct experimental data on its reactivity with nucleophiles is currently limited, established principles of organic chemistry and the reactivity of analogous compounds strongly suggest its susceptibility to nucleophilic attack at several key positions. The proposed experimental and computational protocols outlined in this guide provide a clear roadmap for the systematic investigation of its electrophilic nature. A thorough understanding of the electrophilicity of this compound will undoubtedly facilitate its application as a versatile building block in the synthesis of novel compounds with potential therapeutic value, further cementing the importance of the benzofuranone scaffold in drug discovery and development.

References

- 1. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Nitro-2(3H)-benzofuranone (CAS 21997-23-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and biological activities of 5-Nitro-2(3H)-benzofuranone (CAS 21997-23-9). The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

5-Nitro-2(3H)-benzofuranone is a nitro-substituted aromatic lactone. It is a solid, typically appearing as a yellow to orange powder, and is soluble in organic solvents.[1] Its core structure is a benzofuranone moiety, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Table 1: Physicochemical Properties of 5-Nitro-2(3H)-benzofuranone

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | [1][2] |

| Melting Point | 180 °C (453 K) | [2] |

| Boiling Point (Predicted) | 292.3 ± 29.0 °C | |

| Density (Predicted) | 1.360 ± 0.06 g/cm³ | |

| Appearance | Yellow to orange solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Hazards and Toxicological Profile

While specific quantitative toxicological data for 5-Nitro-2(3H)-benzofuranone is limited in publicly available literature, the compound is classified with the following GHS hazard statements, indicating potential for harm if ingested, and upon skin or eye contact, or inhalation. As with many nitro-aromatic compounds, it should be handled with care due to potential toxicity.[1]

Table 2: GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Due to the lack of specific LD50 and irritation data for this compound, it is recommended to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Biological Activity and Signaling Pathways

Benzofuranone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[3] Research suggests that some benzofuranone derivatives may exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are critical regulators of the inflammatory response.

NF-κB and MAPK Signaling Pathways in Inflammation

The diagram below illustrates the general mechanism by which inflammatory stimuli can activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators. Certain benzofuranone derivatives have been shown to inhibit these pathways, thereby reducing the inflammatory response.

Caption: Benzofuranone derivatives may inhibit NF-κB and MAPK pathways.

Experimental Protocols

Synthesis of 5-Nitro-2(3H)-benzofuranone

A detailed experimental protocol for the synthesis of 5-Nitro-2(3H)-benzofuranone has been described in the literature.[2] The synthesis is a two-step process starting from 2-hydroxyphenylacetic acid.

Step 1: Synthesis of 2(3H)-Benzofuranone

-

A mixture of 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), a catalytic amount of p-toluenesulfonic acid, and 60 mL of toluene is placed in a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer.

-

The mixture is refluxed for 4 hours with azeotropic removal of water.

-

The toluene is removed under reduced pressure to yield 2(3H)-benzofuranone.

Step 2: Nitration to 5-Nitro-2(3H)-benzofuranone

-

A solution of 2(3H)-benzofuranone (3.9 g) in 25 mL of acetic anhydride is cooled to below 20 °C.

-

A mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL) is added dropwise while maintaining the temperature below 20 °C.

-

The reaction mixture is stirred and then refluxed for 1 hour.

-

The reaction is quenched by pouring it onto ice, followed by the addition of sulfuric acid.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethyl acetate to yield pure 5-Nitro-2(3H)-benzofuranone.

The workflow for this synthesis is outlined in the diagram below.

Caption: Synthesis workflow for 5-Nitro-2(3H)-benzofuranone.

Standardized Protocols for Physicochemical and Toxicological Testing

For comprehensive characterization, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are recommended.

Table 3: Recommended OECD Test Guidelines

| Property/Endpoint | OECD Test Guideline | Brief Description |

| Melting Point | OECD 102 | Determination of the temperature at which a substance transitions from solid to liquid. |

| Boiling Point | OECD 103 | Determination of the temperature at which a liquid's vapor pressure equals the external pressure. |

| Density of Liquids and Solids | OECD 109 | Measurement of the mass per unit volume. |

| Water Solubility | OECD 105 | Determination of the saturation mass concentration of a substance in water. |

| Acute Oral Toxicity | OECD 420, 423, or 425 | Estimation of the median lethal dose (LD50) following a single oral administration. |

| Acute Dermal Irritation/Corrosion | OECD 404 | Assessment of the potential for a substance to cause reversible or irreversible skin damage. |

| Acute Eye Irritation/Corrosion | OECD 405 | Assessment of the potential for a substance to cause reversible or irreversible eye damage. |

| In Vitro Cytotoxicity | e.g., Neutral Red Uptake (OECD 129) | Assessment of cell viability after exposure to the test substance. |

The selection of the appropriate acute oral toxicity test (OECD 420, 423, or 425) depends on the expected toxicity of the substance and the desired information (e.g., a point estimate of the LD50 or a toxicity class).

The diagram below illustrates a logical workflow for the toxicological evaluation of a chemical substance according to OECD guidelines.

Caption: A typical workflow for toxicological evaluation.

References

5-Nitro-3H-benzofuran-2-one: A Core Scaffold in Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3H-benzofuran-2-one, also known as 5-nitro-2(3H)-benzofuranone or 5-nitro-2-coumaranone, is a pivotal heterocyclic compound characterized by a benzofuranone structure bearing a nitro group at the 5-position.[1] This molecule serves as a versatile building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its importance is underscored by its role as a key intermediate in the synthesis of Dronedarone, a drug used for the treatment of atrial fibrillation and atrial flutter.[2] The presence of the electron-withdrawing nitro group and the reactive lactone ring imparts a unique chemical reactivity to the molecule, making it a valuable precursor for a diverse range of more complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its role in the development of biologically active compounds.

Physicochemical and Crystallographic Data

This compound typically appears as a yellow to orange crystalline solid and is soluble in many organic solvents.[1] Its fundamental properties and crystallographic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21997-23-9 | [1] |

| Molecular Formula | C₈H₅NO₄ | [2] |

| Molecular Weight | 179.13 g/mol | [2] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 453 K | [2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 7.4510 (15) Å | [2] |

| b | 8.9150 (18) Å | [2] |

| c | 11.249 (2) Å | [2] |

| β | 93.45 (3)° | [2] |

| Volume | 745.9 (3) ų | [2] |

| Z | 4 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxyphenylacetic acid. The general workflow involves an initial intramolecular cyclization to form the benzofuranone core, followed by nitration.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of 3H-benzofuran-2-one

-

To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 4 hours, with azeotropic removal of water.

-

After completion, remove the residual solvent under reduced pressure to yield 3H-benzofuran-2-one (3.9 g, quantitative yield) with a melting point of 325 K.

Step 2: Synthesis of this compound

-

Dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask and cool the solution to maintain the temperature below 293 K.

-

Prepare a nitrating mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

-

Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 293 K.

-

Stir the mixture and then reflux for 1 hour.

-

Decompose the reaction mixture with ice and sulfuric acid.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one (70% yield).

Role in Heterocyclic Chemistry: A Versatile Building Block

This compound is a valuable synthon for the creation of more complex heterocyclic structures. Its reactivity is primarily centered around the nitro group and the lactone ring.

Reactions Involving the Nitro Group

The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization. This transformation is a critical step in the synthesis of many pharmaceutical agents, including Dronedarone.[3] The resulting 5-amino-3H-benzofuran-2-one can undergo a variety of reactions, such as acylation and sulfonylation, to introduce diverse functionalities.

Reactions Involving the Lactone Ring

The lactone ring of 2-coumaranones is susceptible to nucleophilic attack, leading to ring-opening.[4] This reactivity allows for the synthesis of 2-hydroxyphenylacetic acid amides by reacting this compound with secondary amines.[4] Furthermore, the lactone can participate in condensation reactions. For instance, condensation with a mixture of valeric acid and valeric anhydride yields an enollactone, a key precursor in an alternative synthesis of Dronedarone.[4]

Caption: Key reactions of this compound.

Role in Drug Development

The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] While direct quantitative biological data for this compound is limited, its derivatives have shown significant promise in various therapeutic areas.

Anti-inflammatory, Antibacterial, and Antimalarial Activities